molecular formula C10H14FN3O B2716402 5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine CAS No. 2034607-18-4

5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine

Cat. No.: B2716402
CAS No.: 2034607-18-4
M. Wt: 211.24
InChI Key: NGWSDSGBTNPVCY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anticancer agents. The incorporation of fluorine atoms into pyrimidine structures often enhances the biological activity and metabolic stability of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor with a fluorinated reagent. One common method includes the reaction of 2-chloropyrimidine with 4-methoxypiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or partially reduced products .

Scientific Research Applications

5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with active sites of enzymes, thereby inhibiting their activity. In the case of anticancer activity, the compound inhibits thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the 4-methoxypiperidin-1-yl group, which can enhance its lipophilicity and potentially improve its cellular uptake and distribution. This structural feature may also influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWSDSGBTNPVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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